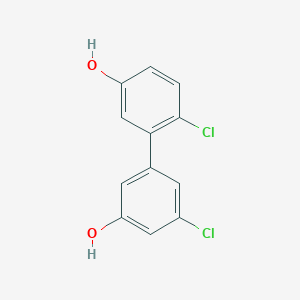
3-Chloro-5-(2,4,6-trifluorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(2,4,6-trifluorophenyl)phenol, 95% (hereafter referred to as 3-CPTFP) is an organic compound, first synthesized in the 1950s, that has found a number of applications in the scientific research community. It is a colorless, crystalline solid with a molecular weight of 247.52 g/mol and a melting point of 135-136°C. It is soluble in most organic solvents, including methanol and ethanol, and is insoluble in water.
Applications De Recherche Scientifique
3-CPTFP is used in a wide range of scientific research applications, including organic synthesis, pharmaceuticals, and materials science. It is used in the synthesis of a variety of organic compounds, including heterocyclic compounds, polymers, and pharmaceuticals. It is also used in the production of polymers and other materials for use in medical devices, electronics, and packaging. Additionally, 3-CPTFP has been studied for its potential use in the development of new therapeutic agents for the treatment of cancer and other diseases.
Mécanisme D'action
The exact mechanism of action of 3-CPTFP is not fully understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the substrate molecule, which facilitates the reaction. In addition, 3-CPTFP is thought to act as a nucleophile, attacking the substrate molecule and forming a covalent bond.
Biochemical and Physiological Effects
3-CPTFP has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to be an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been found to possess antifungal activity and to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-CPTFP is a useful compound for laboratory experiments due to its high purity (95%) and its solubility in organic solvents. It is also relatively stable, allowing for long-term storage. However, it is important to note that 3-CPTFP is a hazardous compound and should be handled with caution. In addition, it is not soluble in water and is not suitable for use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of 3-CPTFP. These include further research into its biochemical and physiological effects, as well as its potential use in the development of new therapeutic agents for the treatment of cancer and other diseases. Additionally, further research into its potential use as an inhibitor of CYP2D6 could lead to the development of new drugs and other compounds. Finally, further research into its use in the synthesis of organic compounds, polymers, and pharmaceuticals could lead to new materials and products with improved properties.
Méthodes De Synthèse
3-CPTFP can be synthesized in a two-step process. First, 2,4,6-trifluorophenol is reacted with anhydrous potassium carbonate and chloroacetic acid in an aqueous solution of dimethyl sulfoxide (DMSO). The reaction is heated to 80-90°C and stirred for two hours. The second step involves the addition of aqueous sodium hydroxide to the reaction mixture and heating to 90-100°C for one hour. The resulting product is then filtered and washed with water to yield 3-CPTFP with a purity of 95%.
Propriétés
IUPAC Name |
3-chloro-5-(2,4,6-trifluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O/c13-7-1-6(2-9(17)3-7)12-10(15)4-8(14)5-11(12)16/h1-5,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTOCMQAKZGKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C2=C(C=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686028 |
Source


|
| Record name | 5-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,4,6-trifluorophenyl)phenol | |
CAS RN |
1261970-15-3 |
Source


|
| Record name | 5-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)

![5-[Benzo(b)thiophen-2-yl]-3-chlorophenol, 95%](/img/structure/B6381499.png)


![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381512.png)
